

Morpholinoformamidine Hydrobromide: A Technical Guide to its Physical Characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Morpholine-4-carboximidamide
Hydrobromide

Cat. No.: B128917

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinoformamidine hydrobromide, also known as **morpholine-4-carboximidamide hydrobromide**, is a guanidine derivative incorporating a morpholine moiety. As a pharmaceutical intermediate, it serves as a building block in the synthesis of more complex molecules, where the morpholine group can enhance pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physical characteristics of Morpholinoformamidine hydrobromide, detailed experimental protocols for their determination, and a proposed synthetic pathway.

While extensive data on the specific biological activity and signaling pathways of Morpholinoformamidine hydrobromide are not readily available in public literature, this guide focuses on its chemical synthesis and physical characterization, providing a foundational understanding for researchers. Spectroscopic data, specifically Infrared (IR) and Mass Spectrometry (MS), for this exact compound are also not widely published; therefore, this guide presents data for the free base and related morpholine compounds to provide valuable comparative insights.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Morpholinoformamidine hydrobromide is presented below. This data is essential for its handling, formulation, and quality control.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₂ BrN ₃ O	[1]
Molecular Weight	210.07 g/mol	[1]
CAS Number	157415-17-3	[1]
Melting Point	155-165 °C	[1]
Solubility	Soluble in water	[1]
Appearance	White to off-white crystalline solid (typical)	
IUPAC Name	morpholine-4-carboximidamide;hydrobromide	[1]

Synthesis Protocol

The synthesis of Morpholinoformamidine hydrobromide can be achieved in a two-step process. The first step involves the synthesis of the free base, 4-Morpholinecarboxamidine, followed by its conversion to the hydrobromide salt.

Step 1: Synthesis of 4-Morpholinecarboxamidine (Free Base)

This procedure is adapted from the synthesis of 4-Morpholine-carboxamidine as described in the literature.

Materials:

- O-methylisourea sulfate
- Morpholine

- Sodium hydroxide (NaOH)
- Water
- Diethyl ether
- Sodium sulfate (Na₂SO₄)

Procedure:

- A mixture of one equivalent of O-methylisourea sulfate and two equivalents of morpholine is heated under reflux.
- The methanol formed during the reaction is distilled off, leading to the precipitation of 4-Morpholine-carboxamidinium sulfate.
- The sulfate salt is dissolved in water, and a solution of sodium hydroxide (2 equivalents) in water is added dropwise under ice cooling.
- After warming to room temperature, the aqueous phase is extracted with diethyl ether.
- The combined organic phases are dried over anhydrous sodium sulfate.
- The solvent is evaporated to yield 4-Morpholinecarboxamidine as a colorless solid.

Step 2: Preparation of Morpholinoformamidine Hydrobromide

This is a general procedure for the hydrobromination of an amine or amidine.

Materials:

- 4-Morpholinecarboxamidine
- Anhydrous diethyl ether (or other suitable inert solvent)
- Hydrobromic acid (HBr) solution in a suitable solvent (e.g., acetic acid or as a gas)

Procedure:

- Dissolve the synthesized 4-Morpholinecarboxamidine in a minimal amount of anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of hydrobromic acid solution with stirring.
- The hydrobromide salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for Morpholinoformamidine hydrobromide.

Experimental Protocols for Physical Characterization

The following are detailed, generalized protocols for determining the key physical characteristics of Morpholinoformamidine hydrobromide.

Melting Point Determination (Capillary Method)

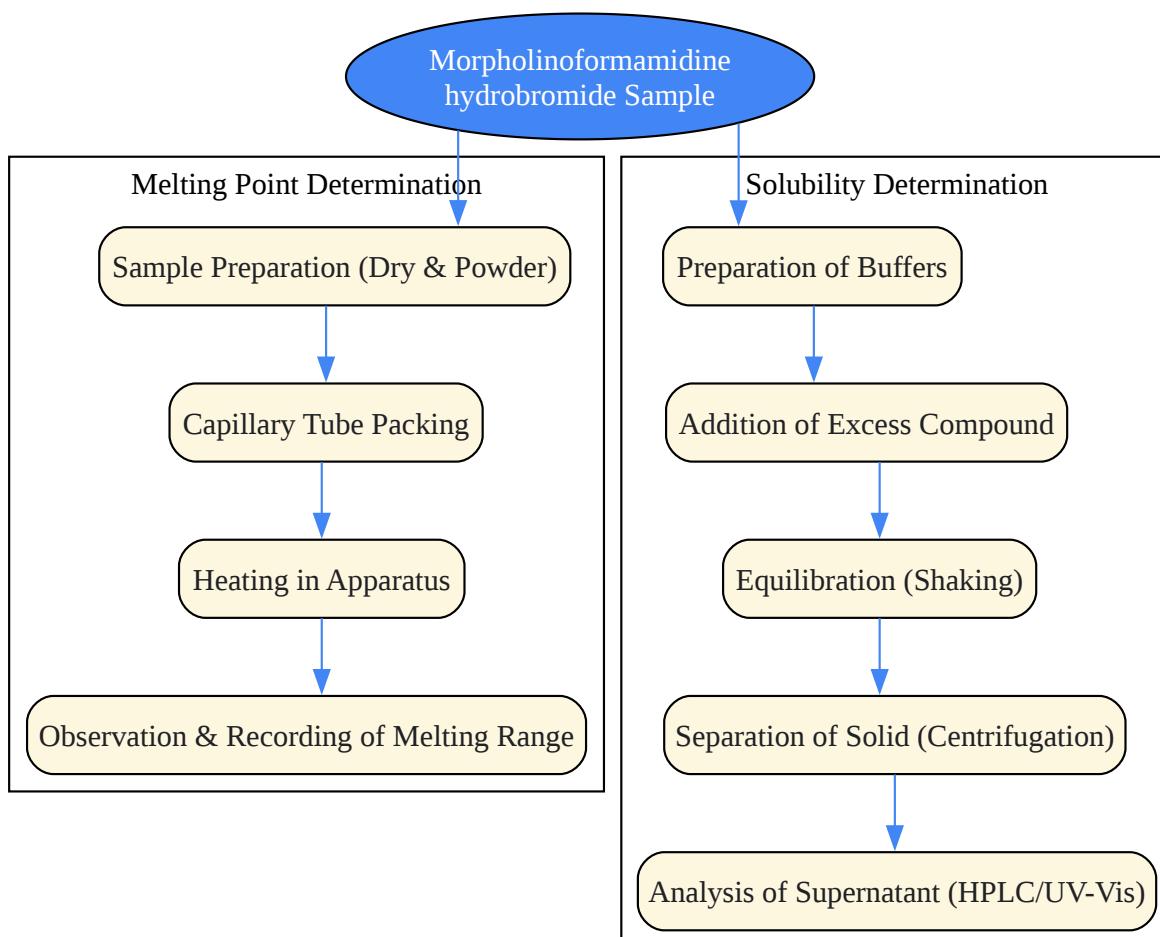
Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- Spatula
- Mortar and pestle

Procedure:

- Ensure the sample of Morpholinoformamidine hydrobromide is finely powdered and completely dry.
- Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to about 15-20 °C below the expected melting point (155-165 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.


Aqueous Solubility Determination (Shake-Flask Method)

Apparatus:

- Conical flasks with stoppers
- Shaking incubator or magnetic stirrer with a temperature-controlled plate
- Centrifuge
- Analytical balance
- pH meter
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

- Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 2, 4, 7, 9).
- Add an excess amount of Morpholinoformamidine hydrobromide to a known volume of each buffer solution in separate conical flasks. The presence of undissolved solid is necessary to ensure saturation.
- Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- After equilibration, allow the suspensions to settle.
- Withdraw an aliquot of the supernatant from each flask, ensuring no solid particles are transferred. Centrifuge the aliquots to remove any remaining fine particles.
- Dilute the clear supernatant with the respective buffer solution to a concentration suitable for analysis.
- Determine the concentration of the dissolved Morpholinoformamidine hydrobromide in each sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- The solubility at each pH is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- To cite this document: BenchChem. [Morpholinoformamidine Hydrobromide: A Technical Guide to its Physical Characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128917#morpholinoformamidine-hydrobromide-physical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com